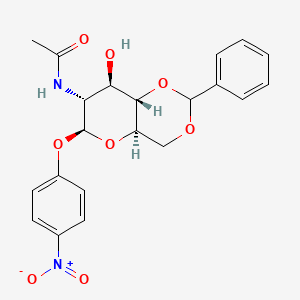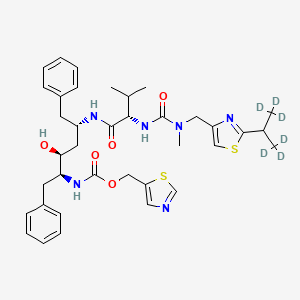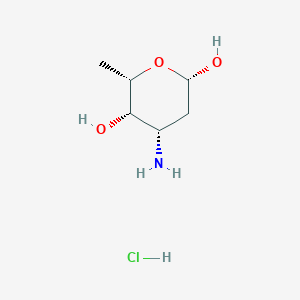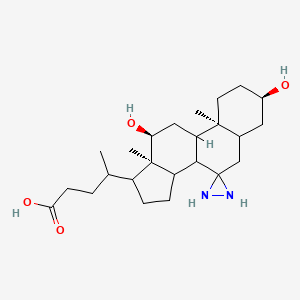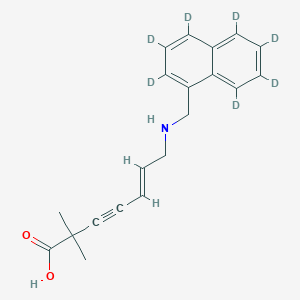
N-Desmethylcarboxy Terbinafine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Terbinafine and its derivatives, including N-Desmethylcarboxy Terbinafine-d7, involves complex organic synthesis routes. The general route for the synthesis of Terbinafine includes the reaction of N-methyl-1-naphthalenemethanamine with 1-bromo-6,6-dimethyl-2-hepten-4-yne, followed by various other synthetic steps to introduce the desired functional groups and isotopic labels for derivatives like N-Desmethylcarboxy Terbinafine-d7 (Jia, 2001). This process can be optimized to improve the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of N-Desmethylcarboxy Terbinafine-d7 is characterized by the presence of a deuterium-labeled heptenynyl side chain and the absence of a methyl group on the terbinafine molecule. This modification significantly impacts the molecular weight and may influence the compound's physical and chemical properties. Advanced analytical techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to elucidate the precise molecular structure and confirm the positions of the deuterium atoms.
Chemical Reactions and Properties
The chemical reactivity of N-Desmethylcarboxy Terbinafine-d7 is influenced by its functional groups and the presence of deuterium atoms. Deuterium, being a stable isotope of hydrogen, does not significantly alter the chemical reactivity but can affect the rate of reactions involving C-H (or in this case, C-D) bond cleavage due to the kinetic isotope effect. This property is particularly useful in studying the metabolic pathways of Terbinafine in biological systems, providing insights into its biotransformation (Vickers et al., 1999).
Physical Properties Analysis
The physical properties of N-Desmethylcarboxy Terbinafine-d7, such as solubility, melting point, and stability, are crucial for its storage, handling, and application in analytical studies. The presence of deuterium atoms may slightly alter the physical properties compared to the non-labeled Terbinafine. These properties are determined using standard laboratory techniques and are essential for developing protocols for the compound's use in research and analytical applications.
Chemical Properties Analysis
The chemical properties of N-Desmethylcarboxy Terbinafine-d7, including its acidity, basicity, and reactivity towards various reagents, are vital for understanding its behavior in biological matrices and analytical systems. Studies on the metabolism of Terbinafine have shown the formation of various metabolites through pathways such as N-demethylation and oxidation, which can be explored further using labeled derivatives like N-Desmethylcarboxy Terbinafine-d7 for a more detailed understanding of its pharmacokinetics and pharmacodynamics (Kovarik et al., 1995).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : Terbinafine and its metabolites, including N-Desmethylcarboxy Terbinafine, have been studied for their pharmacokinetic properties. A study by Humbert et al. (1998) explored the pharmacokinetics of terbinafine and its metabolites in children after oral administration. Another study by Kovarik et al. (1995) investigated the pharmacokinetics and distribution in tissue of terbinafine and its metabolites, including the N-demethyl carboxybutyl form.
Analytical Methods for Detection : Research by Denouël et al. (1995) and Bhadoriya et al. (2019) developed high-performance liquid chromatography methods for determining terbinafine and its desmethyl metabolite in human plasma.
Therapeutic Efficacy in Fungal Infections : Terbinafine's antifungal efficacy, particularly against dermatophytes, has been extensively studied. For instance, Petrányi et al. (1987) and Balfour and Faulds (1992) highlight terbinafine's in vitro activity against a range of dermatophyte, filamentous, dimorphic, and dematiaceous fungi, and some yeast species.
Terbinafine Resistance : The study by Yamada et al. (2017) investigated terbinafine resistance in Trichophyton clinical isolates, highlighting the mechanism of resistance due to specific point mutations in the squalene epoxidase gene.
Toxicological Studies : Investigations into the toxicological aspects of terbinafine and its metabolites include studies like Tolomeotti et al. (2015) on its genotoxic evaluation in human lymphocytes.
Propiedades
IUPAC Name |
(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-YTIBQMOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylcarboxy Terbinafine-d7 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

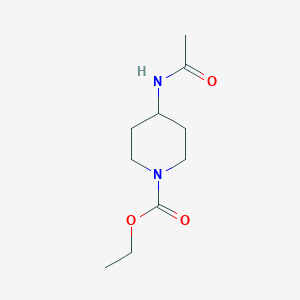
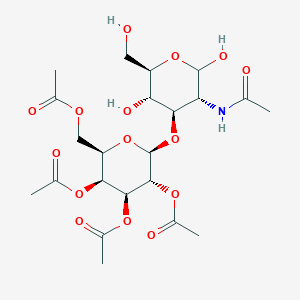
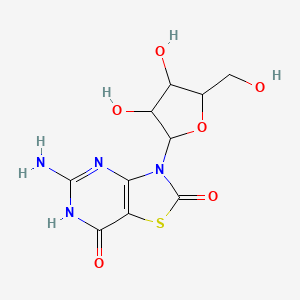
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)
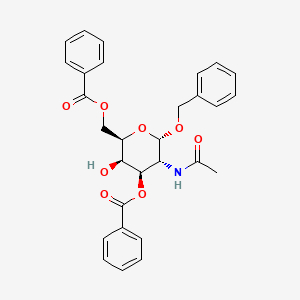
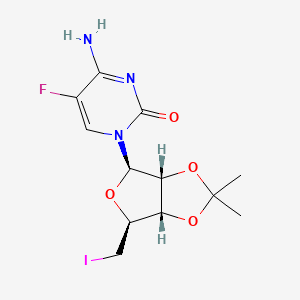
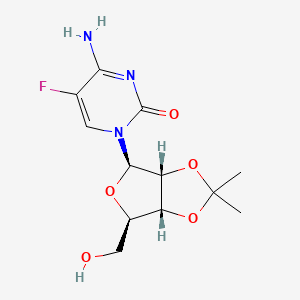

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
